Nonyl octanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

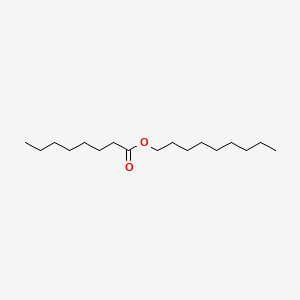

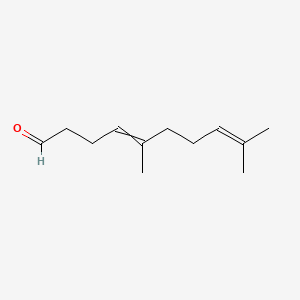

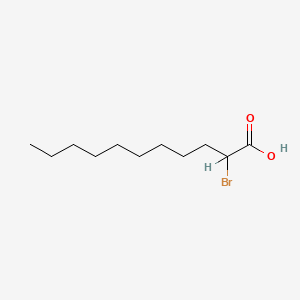

Nonyl octanoate, also known as fema 2790 or nonyl caprylate, belongs to the class of organic compounds known as fatty alcohol esters. These are ester derivatives of a fatty alcohol. Nonyl octanoate is considered to be a practically insoluble (in water) and relatively neutral molecule. Nonyl octanoate has been primarily detected in urine. Within the cell, nonyl octanoate is primarily located in the membrane (predicted from logP) and cytoplasm. Nonyl octanoate has a sweet, cognac, and floral taste.

Wissenschaftliche Forschungsanwendungen

Chemical Communication in Insects Nonyl octanoate has been identified in the alarm substances of the stingless bee, Trigona silvestriana. Studies have shown that compounds like nonyl octanoate can elicit specific behavioral responses in guard bees, although nonyl octanoate showed a weaker response compared to other compounds like 2-nonanol and 2-heptanol (Johnson et al., 1985).

Catalysis in Chemical Reactions Nonyl octanoate, in the form of iron octanoate, is used as a catalyst precursor for the hydrosilylation of carbonyl compounds. This application is significant in the field of green chemistry, offering a non-toxic and cost-effective method for catalytic transformations (Muller et al., 2011).

Biosynthesis and Metabolic Engineering In metabolic engineering, nonyl octanoate derivatives like octanoic acid are key precursors for the production of compounds such as 1-octanol. This process, demonstrated in Escherichia coli, involves the development of a pathway composed of a thioesterase, an acyl-CoA synthetase, and an acyl-CoA reductase (Hernández Lozada et al., 2020).

Biodegradable Plastics and Polymers Nonyl octanoate-related compounds like octanoic acid have been studied in the context of producing biodegradable polyesters. Pseudomonas oleovorans, when grown on n-alkanoic acids like octanoate, forms intracellular poly(β-hydroxyalkanoates), representing a new class of biodegradable thermoplastics (Brandl et al., 1988).

Surface Chemistry and Materials Science The surface chemistry of nonyl octanoate derivatives such as octanoic acid has been studied on copper surfaces. These studies are vital for understanding reaction pathways and the formation of self-assembled monolayers, with implications for materials science and nanotechnology (Bavisotto et al., 2021).

Medical Applications Octyl-2-cyanoacrylate, a derivative of nonyl octanoate, is used in medical applications for skin closure in surgeries. Its effectiveness has been compared with traditional sutures, showing benefits in terms of healing time and cosmetic outcomes (Toriumi et al., 1998).

Eigenschaften

CAS-Nummer |

7786-48-3 |

|---|---|

Produktname |

Nonyl octanoate |

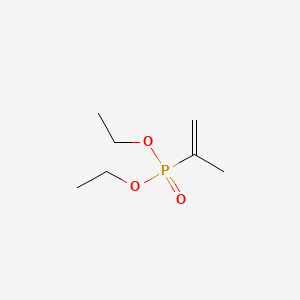

Molekularformel |

C17H34O2 |

Molekulargewicht |

270.5 g/mol |

IUPAC-Name |

nonyl octanoate |

InChI |

InChI=1S/C17H34O2/c1-3-5-7-9-10-12-14-16-19-17(18)15-13-11-8-6-4-2/h3-16H2,1-2H3 |

InChI-Schlüssel |

HSGQXSBXGSRINJ-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCOC(=O)CCCCCCC |

Kanonische SMILES |

CCCCCCCCCOC(=O)CCCCCCC |

Dichte |

d 0.86 0.86 |

Andere CAS-Nummern |

7786-48-3 |

Physikalische Beschreibung |

colourless, oily liquid with a sweet, rose, mushroom odou |

Löslichkeit |

soluble in alcohol; insoluble in wate |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propyl [R-(R*,R*)]-aminoacetate](/img/structure/B1617200.png)

![Carbamic acid, [[3-(aminomethyl)phenyl]methyl]-](/img/structure/B1617216.png)